molecular formula C4H2N2OS B15250397 4-Hydroxythiazole-2-carbonitrile

4-Hydroxythiazole-2-carbonitrile

Cat. No.: B15250397
M. Wt: 126.14 g/mol
InChI Key: DDMPYHHIFSTBTK-UHFFFAOYSA-N
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Description

4-Hydroxythiazole-2-carbonitrile is a heterocyclic organic compound that features a thiazole ring with a hydroxyl group at the 4-position and a nitrile group at the 2-position. Thiazoles are known for their diverse biological activities and are a fundamental scaffold in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxythiazole-2-carbonitrile typically involves the reaction of a nitrile, such as pyridine-2-carbonitrile, with hydrogen sulfide. This reaction forms the thiazole ring, and subsequent hydroxylation at the 4-position yields the desired compound . The reaction conditions often include the use of a base and a solvent like ethanol or methanol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxythiazole-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: Electrophilic and nucleophilic substitutions can occur at the thiazole ring.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.

Major Products:

Scientific Research Applications

4-Hydroxythiazole-2-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Hydroxythiazole-2-carbonitrile involves its interaction with various molecular targets:

Comparison with Similar Compounds

  • 4-Methoxy-5-methyl-2-pyridine-2-yl-1,3-thiazole
  • 4-Methoxy-5-methyl-2-pyrimidine-2-yl-1,3-thiazole
  • 4-Methoxy-5-phenyl-2-pyridine-2-yl-1,3-thiazole

Comparison: 4-Hydroxythiazole-2-carbonitrile is unique due to the presence of both hydroxyl and nitrile groups, which provide distinct reactivity and potential biological activity. In contrast, similar compounds may have different substituents that alter their chemical behavior and applications .

Properties

Molecular Formula

C4H2N2OS

Molecular Weight

126.14 g/mol

IUPAC Name

4-hydroxy-1,3-thiazole-2-carbonitrile

InChI

InChI=1S/C4H2N2OS/c5-1-4-6-3(7)2-8-4/h2,7H

InChI Key

DDMPYHHIFSTBTK-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(S1)C#N)O

Origin of Product

United States

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